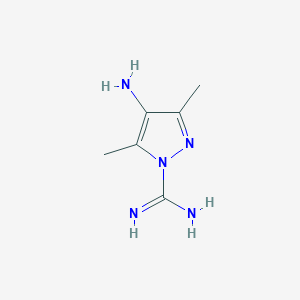
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide can be achieved through several methods. One common approach involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions . For instance, the reaction with tetrafluoroterephthalic acid in anhydrous methanol at room temperature can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as in-line Fourier transform infrared (FT-IR) spectroscopy combined with independent component analysis (ICA) have been employed to monitor the synthesis process and ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with nitric acid to form nitrated derivatives . The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nitration of the compound can yield nitro-substituted derivatives, which may have different chemical and physical properties compared to the parent compound .
Aplicaciones Científicas De Investigación
4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . Additionally, the compound is used in industrial processes for the production of various chemicals and materials .
Mecanismo De Acción
The mechanism of action of 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity . This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-Amino-3,5-dimethyl-1H-pyrazole-1-carboximidamide include other pyrazole derivatives such as 5-Amino-1,3-dimethylpyrazole and 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester .
Uniqueness: What sets this compound apart from these similar compounds is its specific functional groups and structural configuration.
Propiedades
Fórmula molecular |
C6H11N5 |
|---|---|
Peso molecular |
153.19 g/mol |
Nombre IUPAC |
4-amino-3,5-dimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-3-5(7)4(2)11(10-3)6(8)9/h7H2,1-2H3,(H3,8,9) |
Clave InChI |
WCOWKIWFBKZVMH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(=N)N)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


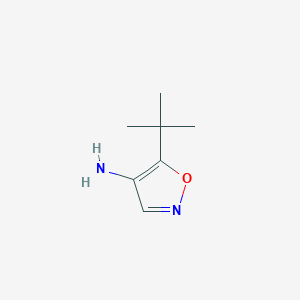
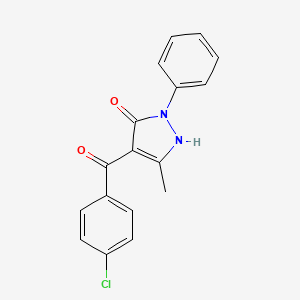
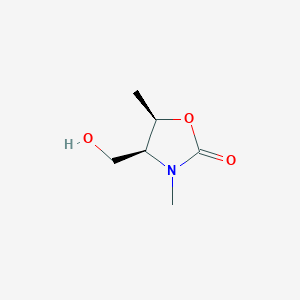
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12872473.png)
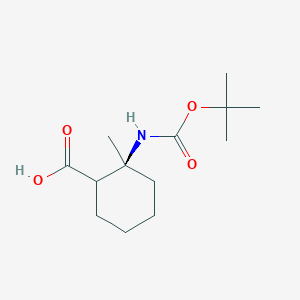
![3',4'-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B12872486.png)

![3-(3,4-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12872500.png)
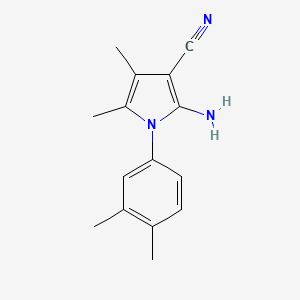

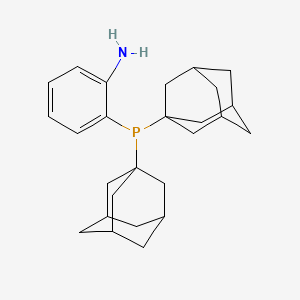
![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)


